molecular formula C6H6ClNO2S B6148167 ethyl 5-chloro-1,3-thiazole-2-carboxylate CAS No. 1515519-19-3

ethyl 5-chloro-1,3-thiazole-2-carboxylate

Cat. No. B6148167
CAS RN: 1515519-19-3
M. Wt: 191.6
InChI Key:
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Description

Ethyl 5-chloro-1,3-thiazole-2-carboxylate (ECT) is an organic compound that has been extensively studied in the field of organic chemistry due to its versatile and unique properties. It is a colorless, crystalline solid with a melting point of about 60°C and is soluble in most organic solvents. ECT is a versatile compound due to its multiple functional groups, which allow it to be used in a variety of applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, it has been used in biological and medicinal research as a tool to study the mechanism of action of certain compounds.

Scientific Research Applications

Ethyl 5-chloro-1,3-thiazole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain compounds, including drugs and hormones. In addition, it has been used in the synthesis of a variety of organic compounds, such as dyes, pesticides, and pharmaceuticals. It has also been used to study the structure and reactivity of certain organic molecules.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1,3-thiazole-2-carboxylate is not well understood, but it is believed to involve the formation of an intermediate species, which then undergoes a series of reactions to form the desired product. It is thought that the intermediate species is formed by the reaction of the ethyl bromide and sodium thiocyanate, and then reacts with the acid catalyst to form ethyl 5-chloro-1,3-thiazole-2-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-chloro-1,3-thiazole-2-carboxylate are not well understood. However, it has been suggested that the compound may have some antifungal and insecticidal properties. In addition, it has been used in the synthesis of several drugs, including anticonvulsants, antihistamines, and antipsychotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-chloro-1,3-thiazole-2-carboxylate in laboratory experiments is its low cost and ease of synthesis. The compound is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not soluble in water, so it must be used in organic solvents for most laboratory experiments.

Future Directions

The potential applications of ethyl 5-chloro-1,3-thiazole-2-carboxylate are vast and there are many possible future directions for research. One potential area of research is the development of new methods for the synthesis of ethyl 5-chloro-1,3-thiazole-2-carboxylate and related compounds. In addition, further research is needed to better understand the biochemical and physiological effects of ethyl 5-chloro-1,3-thiazole-2-carboxylate and to explore its potential applications in medicinal and biological research. Finally, further research should be conducted to explore the potential use of ethyl 5-chloro-1,3-thiazole-2-carboxylate in industrial applications, such as the synthesis of dyes, pesticides, and pharmaceuticals.

Synthesis Methods

Ethyl 5-chloro-1,3-thiazole-2-carboxylate can be synthesized from the reaction of ethyl bromide and sodium thiocyanate in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the ethyl bromide reacts with the sodium thiocyanate to form ethyl thiocyanate. In the second step, the ethyl thiocyanate reacts with the acid catalyst to form ethyl 5-chloro-1,3-thiazole-2-carboxylate. This reaction requires anhydrous conditions and is often carried out in a sealed tube to prevent the formation of byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 5-chloro-1,3-thiazole-2-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Thiourea", "Sodium hydroxide", "Chlorine gas", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with thiourea in the presence of sodium hydroxide to form ethyl 2-thioxo-4-oxothiazolidine-5-carboxylate.", "Step 2: The resulting compound is then chlorinated using chlorine gas to form ethyl 5-chloro-2-thioxo-4-oxothiazolidine-5-carboxylate.", "Step 3: The chlorinated compound is then treated with ethanol and hydrochloric acid to form ethyl 5-chloro-1,3-thiazole-2-carboxylate." ] }

CAS RN

1515519-19-3

Product Name

ethyl 5-chloro-1,3-thiazole-2-carboxylate

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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